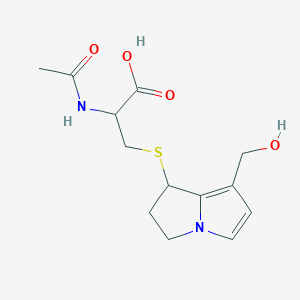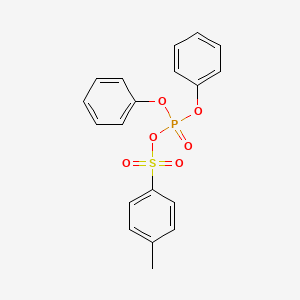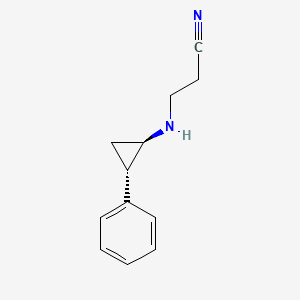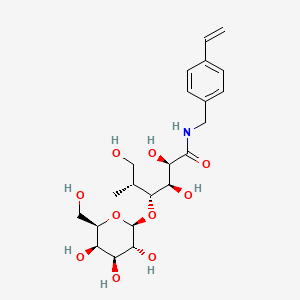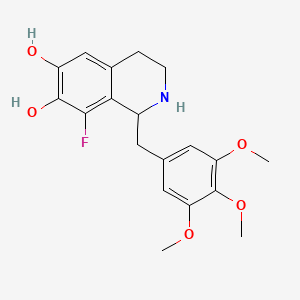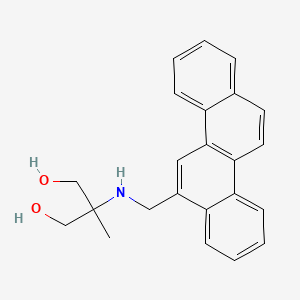
Crisnatol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Crisnatol beinhaltet die Reaktion von Chrysen mit Formaldehyd und Methylamin, gefolgt von einer Reduktion mit Natriumborhydrid. Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Raumtemperatur bis 50 °C
Lösungsmittel: Methanol oder Ethanol
Katalysator: Natriumborhydrid
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Großreaktoren: Großreaktoren zur Verarbeitung der erhöhten Menge an Reaktanten.
Reinigung: Kristallisations- und Umkristallisationstechniken zur Sicherstellung einer hohen Reinheit des Endprodukts.
Qualitätskontrolle: Strenge Prüfungen, um pharmazeutische Standards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Crisnatol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Dihydrodiole und andere oxidierte Metaboliten.
Reduktionsprodukte: Modifiziertes this compound mit reduzierten funktionellen Gruppen.
Substitutionsprodukte: Verschiedene substituierte this compound-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung polycyclischer aromatischer Kohlenwasserstoffe verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Zwischenprodukte.
Wirkmechanismus
Crisnatol übt seine Wirkungen hauptsächlich durch DNA-Intercalation aus, bei der es sich zwischen die Basenpaare der DNA-Helix einlagert . Diese Wirkung stört die normale Funktion der DNA und führt zu:
Hemmung der DNA-Replikation: Verhindert die Proliferation von Krebszellen.
Induktion von Apoptose: Löst den programmierten Zelltod in Krebszellen aus.
Störung zellulärer Prozesse: Beeinträchtigt verschiedene zelluläre Pfade und Funktionen.
Wirkmechanismus
Crisnatol exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA helix . This action disrupts the normal function of DNA, leading to:
Inhibition of DNA Replication: Prevents cancer cells from proliferating.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Disruption of Cellular Processes: Interferes with various cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Crisnatol ist einzigartig in seiner Klasse von Verbindungen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus. Ähnliche Verbindungen umfassen:
Amsacrin: Ein weiterer DNA-Intercalator mit einer anderen Struktur.
Doxorubicin: Ein bekanntes Antikrebsmittel, das ebenfalls in die DNA intercaliert.
Mitoxantron: Ein synthetisches Anthracendion mit DNA-Intercalationseigenschaften.
This compound zeichnet sich durch seine distinkte polycyclische aromatische Struktur und seine Fähigkeit aus, bei höheren Dosen Toxizität des zentralen Nervensystems zu induzieren .
Eigenschaften
CAS-Nummer |
96389-68-3 |
|---|---|
Molekularformel |
C23H23NO2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3 |
InChI-Schlüssel |
SBRXTSOCZITGQG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Key on ui other cas no. |
96389-68-3 |
Synonyme |
2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol BW A 770U BWA770U BWA770U mesylate crisnatol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)


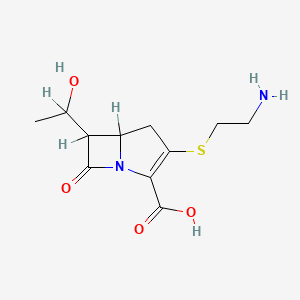
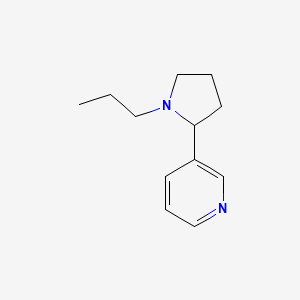
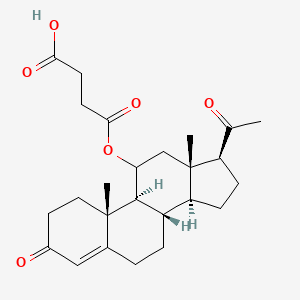
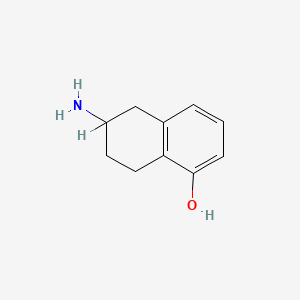
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
